molecular formula C18H15NO B186178 4-(4-Phenylphenoxy)aniline CAS No. 6628-69-9

4-(4-Phenylphenoxy)aniline

Cat. No. B186178
CAS RN: 6628-69-9
M. Wt: 261.3 g/mol
InChI Key: JSKKUFIMCFTTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenylphenoxy)aniline is an organic compound with a molecular weight of 292.34 . It contains a total of 37 bonds, including 22 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) . It has diverse applications in scientific research, including organic synthesis, materials science, and pharmaceutical research.


Synthesis Analysis

The synthesis of aniline-based compounds like 4-(4-Phenylphenoxy)aniline can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .


Molecular Structure Analysis

The molecule contains a total of 35 atoms, including 15 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains 22 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Anilines have been extensively studied as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants . The determination of aniline and its derivatives in environmental and drinking waters is achieved through techniques such as gas chromatography and high-performance liquid chromatography .


Physical And Chemical Properties Analysis

Aniline-based compounds like 4-(4-Phenylphenoxy)aniline tend to darken when exposed to air and light . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Safety And Hazards

Aniline and its derivatives are suspected carcinogens and are highly toxic to aquatic life . They are considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-(4-phenylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKKUFIMCFTTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984826
Record name 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenylphenoxy)aniline

CAS RN

6628-69-9
Record name 4-([1,1′-Biphenyl]-4-yloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC60932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nitro intermediate (10 mmol) obtained above was dissolved in EtOAc (40 mL) and hydrogenated in the presence of 10% Pd/C (360 mg) until completion, as indicated by TLC or HPLC. The reaction mixture was then filtered to remove the catalyst. The solvent was removed in vacuo to afford the desired 4-(biphenyl-4-oxy)aniline, which was used directly for further transformation without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
360 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.